Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate
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Overview
Description
Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antifungal, antiviral, and anticancer agents . The compound’s structure includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, and is substituted with ethyl, bromo, and phenyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate typically involves the reaction of 4-bromoacetophenone with thiourea in the presence of a base to form the thiazole ring. This intermediate is then esterified with ethyl chloroformate to yield the final product . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, and the use of catalysts like sodium ethoxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form thiazolidines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or alkylamines in solvents like dimethylformamide or acetonitrile.
Major Products Formed
Substitution: Formation of azido, thiocyano, or alkylamino derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines or other reduced derivatives.
Scientific Research Applications
Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate can be compared with other similar compounds such as:
Ethyl 5-Bromo-2-phenylthiazole-4-carboxylate: Similar structure but different substitution pattern.
4-Bromo-2-phenylthiazole: Lacks the ethyl carboxylate group.
2-Phenylthiazole-4-carboxylate: Lacks the bromo substituent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
2227989-66-2 |
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Molecular Formula |
C12H10BrNO2S |
Molecular Weight |
312.18 g/mol |
IUPAC Name |
ethyl 4-bromo-5-phenyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C12H10BrNO2S/c1-2-16-12(15)11-14-10(13)9(17-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
CZWRNIXACSNNNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(S1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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